molecular formula C9H12Cl2N4O B6535761 methyl({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride CAS No. 1807979-93-6

methyl({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride

Cat. No.: B6535761
CAS No.: 1807979-93-6
M. Wt: 263.12 g/mol
InChI Key: LYPMUPZWFLOOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride is a useful research compound. Its molecular formula is C9H12Cl2N4O and its molecular weight is 263.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.0388164 g/mol and the complexity rating of the compound is 178. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride, also known as N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine dihydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

  • Molecular Formula : C9H10N4O·2HCl
  • Molecular Weight : 190.2 g/mol
  • CAS Number : 1041571-45-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds containing the oxadiazole moiety have shown diverse pharmacological effects, including:

  • Anticancer Activity : Studies have indicated that oxadiazole derivatives possess significant cytotoxic effects against several cancer cell lines. For example, derivatives have demonstrated IC50 values in the low micromolar range against leukemia and breast cancer cell lines (e.g., MCF-7 and U937) .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels. This suggests that it may act as a potential chemotherapeutic agent .
  • Enzyme Inhibition : Oxadiazole derivatives have also been explored for their ability to inhibit enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which are implicated in cancer progression .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

CompoundTarget Cell LineIC50 (µM)Mechanism of Action
This compoundMCF-715.63Apoptosis induction via caspase activation
Related oxadiazole derivativeU9370.12–2.78Cytotoxicity via cell cycle arrest
1,2,4-Oxadiazole derivativeCEM-C7<0.05Induction of apoptosis

Case Studies

Recent studies have focused on the synthesis and evaluation of various oxadiazole derivatives. For instance:

  • Anticancer Studies : In a comparative study involving multiple oxadiazole derivatives, methyl({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine showed superior cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Enzyme Inhibition : A study assessing HDAC inhibition found that certain oxadiazole derivatives exhibited IC50 values as low as 8.2 nM against HDAC enzymes, indicating potent inhibition that could be beneficial in cancer therapy .

Properties

IUPAC Name

N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O.2ClH/c1-10-6-8-12-9(13-14-8)7-4-2-3-5-11-7;;/h2-5,10H,6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPMUPZWFLOOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NO1)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.